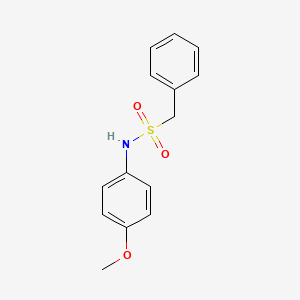

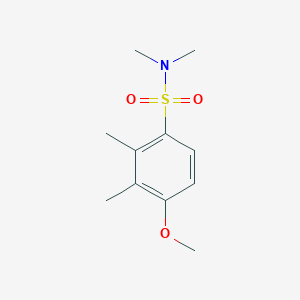

![molecular formula C21H34N4O2 B5542992 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives involves multi-component cyclocondensation reactions, utilizing catalysts to enhance reaction efficiency and yield. Notable studies include the synthesis of piperazine derivatives achieved through cyclo condensation of various starting materials in the presence of catalysts, demonstrating the versatility and efficiency of synthetic strategies for producing complex piperazine structures (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been elucidated using various spectroscopic methods. The compound's structural complexity, including the configuration of its piperazine ring and substituent groups, plays a crucial role in its chemical behavior and potential applications. For instance, the study on "4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide" detailed the conformation and dihedral angles within the molecule, highlighting the importance of structural analysis in understanding compound properties (Loh et al., 2010).

Chemical Reactions and Properties

Piperazine compounds participate in a variety of chemical reactions, including cycloadditions and condensation reactions, which allow for the modification and functionalization of their structures. These reactions are pivotal in the synthesis of novel derivatives with potential biological activities. For example, the cycloaddition of nitrile imines to resin-bound enamines leading to pyrazole derivatives showcases the reactivity and versatility of piperazine-based compounds in chemical synthesis (Donohue, Pallich, & McCarthy, 2001).

Wissenschaftliche Forschungsanwendungen

Therapeutic and Diagnostic Applications in Oncology

Compounds structurally related to 1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine, specifically analogues of σ receptor ligand PB28, have been explored for their potential therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to improve their utility, demonstrating moderate to significant affinities for σ receptors and minimal antiproliferative activity, highlighting their potential in cancer treatment and imaging (Abate et al., 2011).

Targeted Therapy for Triple-Negative Breast Cancer

Novel pyrazole-s-triazine derivatives have been synthesized and evaluated for their efficacy in targeted therapy against triple-negative breast cancer cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR signaling cascades. These compounds exhibit potent inhibitory activities, with some showing significant cytotoxicity against cancer cell lines, underlining their potential in developing new treatments for aggressive cancer types (Shawish et al., 2022).

Antibacterial and Biofilm Inhibition

Research on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has uncovered potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains. These compounds have shown significant inhibitory activity against MRSA and VRE strains and biofilm inhibition superior to reference drugs like Ciprofloxacin, suggesting their potential as new antibacterial agents (Mekky & Sanad, 2020).

Piperazine Synthesis and Pharmaceutical Relevance

The synthesis and functionalization of piperazine, a core structure in many pharmaceuticals, have seen significant advances. Piperazine stands as a crucial N-heterocycle in small-molecule pharmaceuticals, with recent methodologies focusing on preparing carbon-substituted piperazines. This highlights the ongoing interest and importance of piperazine derivatives in drug development and therapeutic applications (Gettys et al., 2017).

Eigenschaften

IUPAC Name |

cyclohexyl-[4-[2-ethyl-5-(2-methylpropyl)pyrazole-3-carbonyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O2/c1-4-25-19(15-18(22-25)14-16(2)3)21(27)24-12-10-23(11-13-24)20(26)17-8-6-5-7-9-17/h15-17H,4-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYFGEPBACBZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

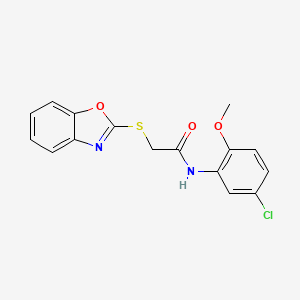

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

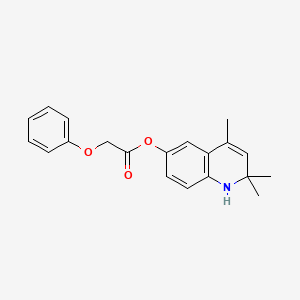

![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

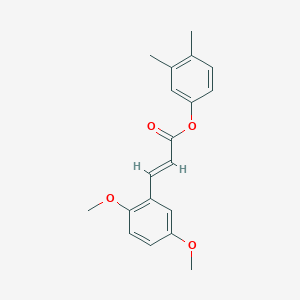

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)